molecular formula C17H19N3O3S B6038445 N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6038445
M. Wt: 345.4 g/mol
InChI Key: KADQTMGTZTVOJS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-5-13-9-15(22)20-17(19-13)24-10-16(23)18-14-7-4-6-12(8-14)11(2)21/h4,6-9H,3,5,10H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQTMGTZTVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process:

  • Step 1: Synthesis of 3-acetylphenylamine

      Reactants: 3-nitroacetophenone, hydrogen gas, palladium on carbon (Pd/C)

      Conditions: Hydrogenation reaction at room temperature and atmospheric pressure

      Product: 3-acetylphenylamine

  • Step 2: Synthesis of 4-hydroxy-6-propylpyrimidine-2-thiol

      Reactants: 4-hydroxy-6-propylpyrimidine, thiourea, sodium hydroxide

      Conditions: Reflux in ethanol

      Product: 4-hydroxy-6-propylpyrimidine-2-thiol

  • Step 3: Coupling Reaction

      Reactants: 3-acetylphenylamine, 4-hydroxy-6-propylpyrimidine-2-thiol, acetic anhydride

      Conditions: Reflux in acetic acid

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the aromatic and heterocyclic components can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(3-acetylphenyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the propyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its methyl and ethyl analogs.

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